molecular formula C18H20N6OS B2465258 2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide CAS No. 2034310-46-6

2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide

Cat. No.: B2465258
CAS No.: 2034310-46-6
M. Wt: 368.46
InChI Key: ZALIOQGEZYCICM-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a synthetic organic compound designed for research applications, integrating a [1,2,4]triazolo[4,3-b]pyridazine heterocyclic system linked to a pyrrolidine-acetamide chain with a benzylsulfanyl moiety. The [1,2,4]triazole nucleus is a recognized pharmacophore, with derivatives demonstrating a broad spectrum of biological activities in scientific studies, including significant antibacterial and antifungal properties . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine scaffold, which is structurally related to the pyridazine in this compound, has been reported to exhibit herbicidal, antifungal, neuroprotective, and antibacterial activity in research settings . The presence of the benzylsulfanyl group is a common feature in various bioactive molecules and may contribute to the compound's interaction with biological targets. This combination of structural features makes this acetamide derivative a valuable chemical tool for researchers investigating new therapeutic agents, enzyme inhibitors, or cellular pathways in fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-18(12-26-11-14-4-2-1-3-5-14)20-15-8-9-23(10-15)17-7-6-16-21-19-13-24(16)22-17/h1-7,13,15H,8-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALIOQGEZYCICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CSCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Introduction of Pyrrolidinyl Group: The pyrrolidinyl group is introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.

    Attachment of Benzylsulfanyl Group: The benzylsulfanyl group is typically introduced via thiol-ene reactions or nucleophilic substitution reactions using benzylthiol and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazolopyridazine core can be reduced under hydrogenation conditions to form partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazolopyridazine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s ability to form stable complexes makes it a candidate for use in materials science, particularly in the development of novel polymers and coordination complexes.

    Biological Studies: Researchers are investigating its potential as a biochemical probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the pyrrolidinyl group may contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolidin-3-yl group : Introduces conformational rigidity and may enhance solubility.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Triazolopyridazine Derivatives

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound Benzylsulfanyl, pyrrolidin-3-yl acetamide C₂₁H₂₂N₆OS 414.51 Hypothesized enzyme inhibition N/A
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Methyl, phenyl acetamide C₁₇H₁₇N₅O 323.36 Lin-28 inhibition, CSC differentiation
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid Propenoic acid, pyrazole C₂₀H₁₇N₇O₃ 403.40 High melting point (253–255°C)
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide Thiazine, pyridinyl C₂₂H₁₆N₆OS 412.48 PEF(S) binding, allosteric modulation

Key Observations:

Substituent Impact on Activity: The benzylsulfanyl group in the target compound may enhance lipophilicity compared to the propenoic acid in E-4b (), which likely improves membrane permeability but reduces aqueous solubility . The methyl-phenyl acetamide in the Lin-28 inhibitor () demonstrates that alkyl/aryl groups on the acetamide chain are critical for epigenetic activity. The target compound’s pyrrolidin-3-yl group could confer unique steric or electronic effects .

Biological Target Specificity: Compounds with sulfonamide or thiazine substituents () bind to PEF(S), suggesting that electron-deficient groups favor allosteric interactions. The benzylsulfanyl group’s thioether linkage may offer similar binding versatility . Propenoic acid derivatives () with high melting points (>250°C) indicate strong crystalline packing, which might limit bioavailability compared to more flexible analogs like the target compound .

Synthetic Complexity :

  • The target compound’s pyrrolidin-3-yl linkage likely requires multi-step synthesis, analogous to the cyclopentyl and pyrrolidine derivatives in and . Thiol-alkylation steps for the benzylsulfanyl group could introduce challenges in regioselectivity .

Pharmacokinetic and Physicochemical Properties

Table 2: Hypothetical Property Comparison

Property Target Compound N-Methyl Analog () Propenoic Acid Derivative ()
LogP ~3.2 (estimated) 2.8 1.5
Solubility (µg/mL) <10 (predicted) 15–20 <5
Melting Point (°C) Not reported Not reported 253–255
  • The pyrrolidin-3-yl group may mitigate solubility issues via hydrogen bonding, a strategy observed in cyclopentyl derivatives () .

Biological Activity

The compound 2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N6OS
  • Molecular Weight : 382.5 g/mol
  • CAS Number : 2320209-41-2

The compound features a benzylthio group attached to a triazolopyridazine core and a pyrrolidine moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the triazolopyridazine core and the introduction of the benzylthio group. Specific conditions such as solvent choice and temperature are optimized to ensure high yields and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of the benzylthio group is associated with enhanced activity against various bacterial strains. Studies have shown that derivatives of triazolo-pyridazines can inhibit bacterial growth effectively, suggesting that our compound may share these properties.

Anticancer Potential

The compound is also being investigated for its anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for related compounds in various cancer cell lines have shown promising results, indicating potential efficacy in cancer treatment.

Anti-inflammatory Effects

Similar compounds have demonstrated significant anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. For example, derivatives tested against COX-1 and COX-2 showed IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that this compound may also possess similar inhibitory effects on inflammatory mediators.

Activity Type Mechanism IC50 Values (µM)
AntimicrobialInhibition of bacterial growthNot specified
AnticancerInduction of apoptosisVaries by cell line
Anti-inflammatoryCOX inhibitionComparable to celecoxib

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of structurally related compounds:

  • Antimicrobial Efficacy : A study on benzylthio derivatives revealed significant antibacterial activity against Gram-positive bacteria with MIC values in low micromolar ranges.
  • Anticancer Activity : In vitro studies on triazolo-pyridazine derivatives indicated strong cytotoxic effects on breast cancer cells with IC50 values ranging from 5 to 15 µM.
  • Anti-inflammatory Assessment : Compounds similar to our target were evaluated in carrageenan-induced paw edema models in rats, showing significant reductions in inflammation comparable to indomethacin.

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